molecular formula C30H27FN6O4S B12417039 Glyoxalase I inhibitor 1

Glyoxalase I inhibitor 1

货号: B12417039
分子量: 586.6 g/mol
InChI 键: DGEWUSNDDNEYDE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Glyoxalase I inhibitor 1 is a compound that inhibits the enzyme glyoxalase I, which plays a crucial role in the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis. This enzyme is part of the glyoxalase system, which also includes glyoxalase II. This compound has gained attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to induce cytotoxic stress in cancer cells by inhibiting glyoxalase I .

科学研究应用

Glyoxalase I inhibitor 1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it has been shown to induce cytotoxic stress in cancer cells by inhibiting glyoxalase I, leading to the accumulation of toxic metabolites and apoptosis .

作用机制

The mechanism of action of glyoxalase I inhibitor 1 involves the inhibition of the glyoxalase I enzyme, which catalyzes the detoxification of methylglyoxal. By inhibiting this enzyme, this compound prevents the conversion of methylglyoxal to less toxic compounds, leading to the accumulation of cytotoxic levels of methylglyoxal. This accumulation induces oxidative stress, protein modification, and apoptosis in cells .

相似化合物的比较

生物活性

Glyoxalase I (Glo1) is a crucial enzyme in the glyoxalase system, responsible for detoxifying methylglyoxal (MG), a toxic byproduct of glycolysis. The inhibition of Glo1 has significant implications for various diseases, particularly cancer and diabetes, where MG accumulation is detrimental. This article explores the biological activity of Glyoxalase I inhibitor 1, examining its mechanisms, effects on cellular processes, and potential therapeutic applications.

Overview of Glyoxalase I Function

The glyoxalase system consists of two main enzymes: Glo1 and glyoxalase II (Glo2), which convert MG into non-toxic D-lactate via the intermediate S-D-lactoylglutathione (S-LG). This pathway is essential for maintaining low levels of MG, thus preventing cellular damage and dysfunction associated with dicarbonyl stress. Under normal physiological conditions, Glo1 catalyzes the conversion of MG at diffusion-limited rates, effectively detoxifying over 99% of MG produced in cells .

This compound operates by selectively inhibiting Glo1 activity, leading to an accumulation of MG. Elevated MG levels can result in increased formation of advanced glycation end products (AGEs), which are implicated in various chronic diseases, including diabetes and neurodegenerative disorders . The inhibition of Glo1 thus has dual implications: it can potentially enhance therapeutic effects in certain cancers by inducing cytotoxicity in tumor cells while also posing risks due to increased dicarbonyl stress in healthy tissues.

Antitumor Activity

Recent studies have demonstrated that Glo1 inhibitors can selectively induce apoptosis in cancer cells. For instance, the prototype Glo1 inhibitor S-p-bromobenzylglutathione cyclopentyl diester (BBGD) exhibited a 60-fold increase in cytotoxicity under hypoxic conditions typical of tumor microenvironments . This selectivity arises from the heightened glycolytic activity in tumors, which increases MG production and susceptibility to Glo1 inhibition.

Neurotoxicity and Genotoxicity

A physiologically based kinetic modeling study indicated that dietary and endogenous MG levels could pose neurotoxicity risks, particularly in conditions like hyperglycemia where MG levels are elevated . The model predicts that Glo1 inhibition could exacerbate these risks by increasing MG concentrations beyond tolerable limits.

Inhibition Effects on Cancer Cells

In pancreatic cancer models, Glo1 overexpression correlates with increased glycolytic activity and resistance to chemotherapy. Inhibition of Glo1 leads to enhanced sensitivity to chemotherapeutic agents by promoting MG accumulation and subsequent tumor cell death .

Anxiolytic Potential

Interestingly, the modulation of Glo1 activity has been linked to anxiety disorders. In rodent models, the inhibition of Glo1 was associated with anxiolytic effects, suggesting that regulating MG levels may influence neurotransmitter systems such as GABA .

Data Table: Summary of Biological Activity Studies

Study ReferenceFocus AreaKey Findings
Antitumor ActivityBBGD showed selective cytotoxicity in hypoxic tumors.
NeurotoxicityElevated MG levels linked to potential neurotoxic effects.
Anxiolytic EffectsGlo1 inhibition correlated with reduced anxiety behaviors.
Glyoxalase System ReviewDiscussed regulatory mechanisms and therapeutic potentials.

属性

分子式

C30H27FN6O4S

分子量

586.6 g/mol

IUPAC 名称

N-[4-[4-[[5-fluoro-4-[2-(methanesulfonamido)anilino]pyrimidin-2-yl]amino]benzoyl]phenyl]hex-5-ynamide

InChI

InChI=1S/C30H27FN6O4S/c1-3-4-5-10-27(38)33-22-15-11-20(12-16-22)28(39)21-13-17-23(18-14-21)34-30-32-19-24(31)29(36-30)35-25-8-6-7-9-26(25)37-42(2,40)41/h1,6-9,11-19,37H,4-5,10H2,2H3,(H,33,38)(H2,32,34,35,36)

InChI 键

DGEWUSNDDNEYDE-UHFFFAOYSA-N

规范 SMILES

CS(=O)(=O)NC1=CC=CC=C1NC2=NC(=NC=C2F)NC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)NC(=O)CCCC#C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。